molecular formula C11H13Cl2NO B3094894 (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 1261234-98-3

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No.: B3094894
CAS No.: 1261234-98-3
M. Wt: 246.13 g/mol
InChI Key: NAPPFWAXGCBELF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a benzyl group substituted with chlorine atoms at the 3- and 4-positions. Key identifiers include:

  • Molecular Formula: C₁₁H₁₂Cl₂NO
  • Molecular Weight: ~246.13 g/mol (estimated)
  • Stereochemistry: R-configuration at the pyrrolidin-3-ol moiety.

The compound is listed as discontinued by CymitQuimica (Ref: 10-F090442) but remains available from Huateng Pharma with a purity of ≥98% (Catalog ID: 80070551) . Its structural features, particularly the dichloro substitution and stereochemistry, make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPFWAXGCBELF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the reaction of ®-pyrrolidin-3-ol with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, ®-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The position and number of halogen atoms on the benzyl group significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Stereochemistry Supplier/Availability
(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol Not explicitly listed C₁₁H₁₂Cl₂NO ~246.13 3,4-dichloro R Huateng (available)
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol 1314355-33-3 C₁₁H₁₄ClNO 211.69 3-chloro R Combi-Blocks (discontinued)
(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol 1289584-84-4 C₁₁H₁₃Cl₂NO 246.13 2,6-dichloro S N/A
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol N/A C₁₃H₁₉FN₂O ~248.3 4-fluoro S (multiple centers) Catalog entry (2017)

Key Observations :

Halogen Effects: The 3,4-dichloro substitution in the target compound creates a steric and electronic profile distinct from the 2,6-dichloro isomer (CAS 1289584-84-4). The para- and meta-chlorine positions may enhance lipophilicity and influence receptor binding compared to ortho-substituted analogs .

Stereochemical Impact :

  • The R-configuration in the target compound contrasts with the S-configuration in the 2,6-dichloro analog (CAS 1289584-84-4). Stereochemistry can drastically alter pharmacological activity; for example, R-enantiomers often exhibit higher selectivity for certain enzyme targets .

Fluorine vs.

Biological Activity

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound notable for its unique structure, which features a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group. Its molecular formula is C₁₁H₁₃Cl₂NO, with a molecular weight of approximately 246.14 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity, particularly in neuropharmacology.

Structural Characteristics

The presence of the dichlorobenzyl group is believed to enhance the compound's biological activity. The chirality of the molecule may also influence its pharmacological properties, making it a subject of interest for further research.

Property Value
Molecular FormulaC₁₁H₁₃Cl₂NO
Molecular Weight246.14 g/mol
Structural FeaturesPyrrolidine ring with 3,4-dichlorobenzyl substitution

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Neuropharmacological Effects

The compound has been studied for its potential neurotherapeutic effects. Preliminary findings suggest that it may act as an inhibitor in certain pathways related to neurological disorders. Interaction studies have focused on its binding affinity and activity at various receptors in the central nervous system, particularly serotonin and dopamine receptors, which are crucial in mood regulation and behavior .

The exact mechanism of action remains under investigation; however, it is hypothesized that this compound may exert its effects by modulating neurotransmitter systems. This modulation could potentially lead to therapeutic applications in treating conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Interaction Study : A study assessed the compound's interaction with serotonin and dopamine receptors. Results indicated a moderate binding affinity, suggesting potential for mood regulation applications.
  • Neuroprotective Properties : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential as a neuroprotective agent.
  • Antimicrobial Activity : Although primarily focused on neuropharmacology, some studies have also reported antimicrobial properties against various bacterial strains, although these findings require further validation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar pyrrolidine derivatives:

Compound Name Structural Features Unique Aspects
(S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-olEnantiomer with similar structureDifferent pharmacological profile
1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethylContains a tetrazole moietyPotentially different biological activities
1-(3-Chlorophenyl)-2-(tetrazol-2-yl)ethylSimilar chlorophenyl substitutionVariations in receptor interactions

The unique dichlorobenzyl substitution and chirality of this compound contribute to its distinct pharmacological properties compared to other similar compounds.

Q & A

Q. How is (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol synthesized, and what are the critical steps to ensure stereochemical purity?

Answer: The synthesis typically involves coupling 3,4-dichlorobenzyl halides with enantiopure pyrrolidin-3-ol derivatives. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (R)-enantiomer .
  • Asymmetric catalysis : Catalytic methods employing chiral ligands to control stereochemistry during alkylation or reductive amination .
  • Purification : Recrystallization or column chromatography to remove diastereomeric by-products .

Q. What spectroscopic methods are recommended for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., coupling constants for hydroxyl and benzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • X-Ray Powder Diffraction (XRPD) : For crystalline forms, critical for solid-state characterization .

Q. What are the known biological targets or mechanisms of action associated with this compound?

Answer: While direct data on this compound is limited, structurally similar pyrrolidin-3-ol derivatives target:

  • Enzymes : Inhibition of kinases or phosphoribosyltransferases via hydroxyl group interactions with catalytic sites .
  • Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to the benzyl group’s lipophilic properties .
  • Experimental validation : Use radioligand binding assays or enzyme kinetics to confirm target engagement .

Q. What are the recommended storage conditions and handling protocols?

Answer:

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent oxidation or hydrolysis .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis and gloveboxes for hygroscopic intermediates .
  • Safety : Follow GHS Category 4 guidelines (acute toxicity) with PPE, including gloves and respiratory protection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

  • Enantiomeric impurities : Validate stereochemical purity via chiral HPLC or polarimetry .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation conditions (pH, temperature) .
  • Data triangulation : Combine in vitro (enzyme inhibition) and in silico (molecular docking) results to confirm mechanisms .

Q. What strategies optimize synthetic yield while minimizing by-products?

Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of pyrrolidin-3-ol .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
  • Flow chemistry : Continuous reactors improve mixing and reduce side reactions (e.g., over-alkylation) .

Q. How do stereochemical variations (R vs. S configuration) impact physicochemical properties and bioactivity?

Answer:

  • Physicochemical differences : (R)-enantiomers may exhibit higher solubility due to distinct crystal packing .
  • Bioactivity divergence : (R)-forms often show enhanced receptor binding affinity compared to (S)-enantiomers, as seen in kinase inhibitors .
  • Analytical validation : Compare enantiomers via circular dichroism (CD) or chiral shift reagents in NMR .

Q. What in silico approaches predict metabolic pathways, and how do they correlate with experimental ADME data?

Answer:

  • Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • Experimental cross-validation : Perform microsomal stability assays (human liver microsomes) and LC-MS to quantify metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.